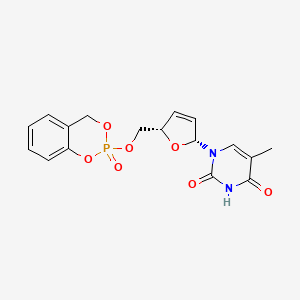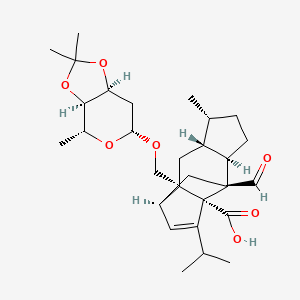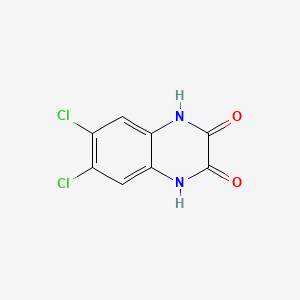
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Vue d'ensemble
Description
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione is a quinoxaline derivative with potential pharmacological properties. It has been the subject of various studies due to its unique chemical structure and potential applications in different fields of chemistry and biology.
Synthesis Analysis
The electrochemical synthesis of quinoxalinediones, including derivatives similar to 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione, can be achieved via the electrooxidation of catechol in the presence of appropriate diamines in aqueous solution. This method has been demonstrated to yield high product purity and good yields (Bahram Dowlati, D. Nematollahi, M. Othman, 2012).
Molecular Structure Analysis
Quinoxaline derivatives, including 6,7-dichloroquinoxaline-2,3(1H,4H)-dione, exhibit planar molecular structures. The crystallization studies reveal the planarity of the quinoxaline ring system and its interactions with substituents, which contribute to the overall molecular geometry (A. Janati, Y. Rodi, J. Jasinski, M. Kaur, Y. Ouzidan, E. Essassi, 2017).
Chemical Reactions and Properties
Quinoxaline-2,3-diones undergo various chemical reactions, including nucleophilic substitutions, which enable the synthesis of diverse derivatives. These reactions are crucial for modifying the chemical properties of the quinoxaline core for specific applications. For instance, the reaction with malononitrile and ethyl cyanoacetate yields various substituted derivatives, demonstrating the reactivity of the quinoxaline core (C. A. Obafemi, W. Pfleiderer, 2004).
Applications De Recherche Scientifique
Antibacterial Activity : A derivative of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione demonstrated antibacterial activity against various Gram-positive and Gram-negative bacterial strains (Pawar & Bhise, 2008).
Neurological Research : The compound has been found to abolish NMDA-mediated responses in neurological studies, indicating its potential use as a specific glycine antagonist (Yoneda & Ogita, 1989).
Crystallography and Material Science : Investigations into the crystal structure of related quinoxaline derivatives contribute to material science, particularly in understanding molecular conformations and interactions (Janati et al., 2017).
Cancer Research : Derivatives of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione showed promising activity in inhibiting the growth of various human tumor cell lines, suggesting its potential in anti-cancer drug design (Shen et al., 2010).
Analgesic Activity : A series of derivatives were synthesized and tested for analgesic activity, indicating potential applications in pain management (Visagaperumal et al., 2016).
Electrochemistry : Research on the electrochemical synthesis of related quinoxaline derivatives expands understanding in the field of electrochemistry and synthetic methods (Dowlati et al., 2012).
Neuropharmacology : In studies related to epilepsy, derivatives of 6,7-Dichloroquinoxaline-2,3(1H,4H)-dione have been used to investigate the effects on epileptic activity and responses to treatments (Liu & Cheng, 1997).
Propriétés
IUPAC Name |
6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBSIKMUAFYZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274337 | |
| Record name | DCQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione | |
CAS RN |
25983-13-5 | |
| Record name | DCQX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

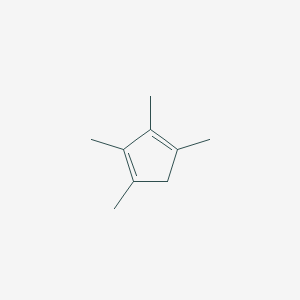
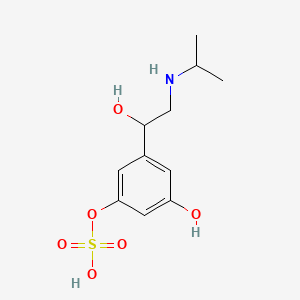
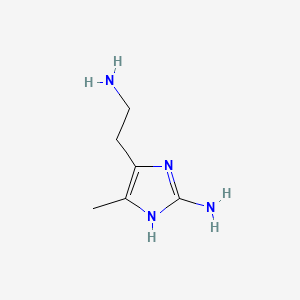
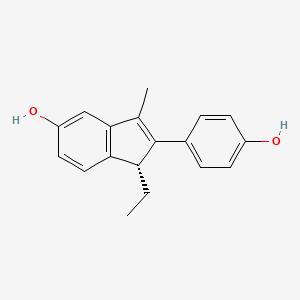
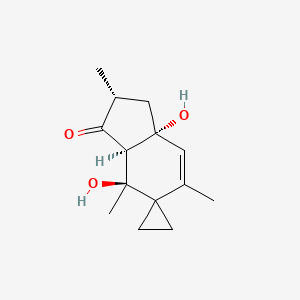
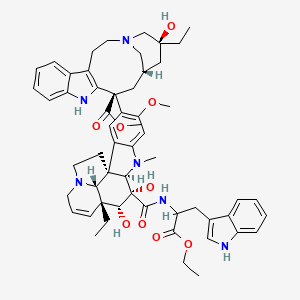
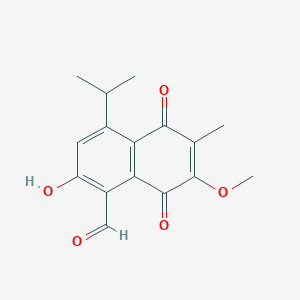
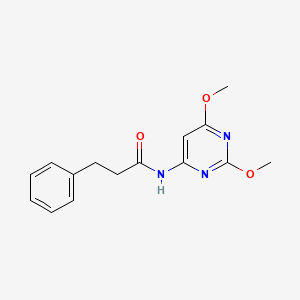
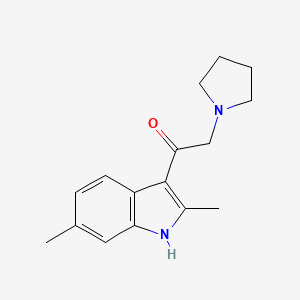
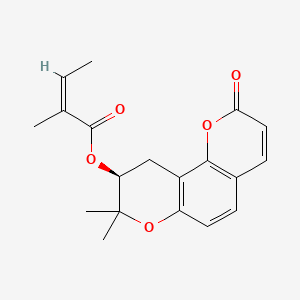
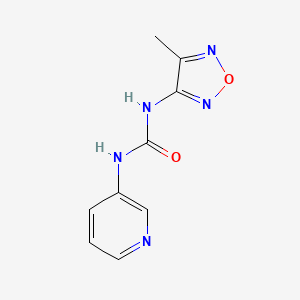
![Pyridine, 2-[1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propenyl]-, (E)-](/img/structure/B1197084.png)
